“N-methyl-N-(piperidin-4-yl)acetamide” is a chemical compound with the CAS Number: 83180-55-6 . It has a molecular weight of 156.23 and its IUPAC name is N-methyl-N-(4-piperidinyl)acetamide .
The InChI code for “N-methyl-N-(piperidin-4-yl)acetamide” is 1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 . This indicates that the compound has a structure of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.
“N-methyl-N-(piperidin-4-yl)acetamide” has a molecular weight of 156.23 . The InChI code is 1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 .
AC-90179 demonstrates potent and selective inverse agonism at 5-HT2A receptors []. This compound exhibits high affinity for 5-HT2A receptors and effectively blocks 5-HT2A receptor signaling in vivo. It exhibits potential as a therapeutic agent for psychosis due to its favorable pharmacological profile, including a lack of significant affinity for D2 and H1 receptors, which are implicated in the side effects of other antipsychotic drugs.
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) is a potent and selective inhibitor of EZH2, the catalytic subunit of the PRC2 complex, which plays a crucial role in transcriptional silencing []. CPI-1205 exhibits robust antitumor effects and is currently in Phase I clinical trials for B-cell lymphoma.
A series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides were designed and synthesized as GlyT1 inhibitors []. These compounds target the glycine transporter-1, which plays a role in regulating glycine levels in the central nervous system, and hold potential for treating neurological disorders.
N-methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine derivatives were explored as SMN2 splicing modulators for treating SMA []. These compounds act by increasing the inclusion of exon 7 in SMN2 mRNA, leading to increased levels of functional SMN protein.
7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) is a potent, selective, and CNS-penetrant IRAK4 inhibitor []. BIO-7488 targets IRAK4, a key kinase involved in innate immune signaling, and shows promise for treating neuroinflammation associated with conditions like ischemic stroke.
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) was identified as a dual inhibitor of cholinesterase and monoamine oxidase []. This compound holds potential for treating neurodegenerative diseases like Alzheimer's disease, where both cholinergic and monoaminergic systems are affected.
A series of N-(4-piperidinyl)-2-indolinones were discovered as a new class of NOP receptor ligands []. These compounds exhibit both agonist and antagonist activities at the NOP receptor, which is involved in pain modulation and other physiological processes.
2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a high-affinity antagonist selective for KORs []. This compound exhibits potential for treating depression and addiction disorders by blocking the activity of KORs, which are implicated in stress responses and reward pathways.
4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC) is a potent and orally active allosteric mGluR1 antagonist []. FTIDC exhibits potential for investigating mGluR1 function and exploring its therapeutic potential in various neurological disorders.
(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562) is a novel TRPV1 modulator that exhibits antihyperalgesic effects without causing hyperthermia in rats []. This compound holds potential for treating pain without the undesirable side effect of hyperthermia often observed with TRPV1 antagonists.
A series of tricyclic pyrazole derivatives, including 1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (1a), have been synthesized and evaluated as cannabinoid receptor ligands []. These compounds exhibit affinity for CB2 receptors and demonstrate agonist activity, suggesting potential therapeutic applications in various conditions where CB2 receptor modulation is beneficial.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2